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Application Notes & Protocols for NP (266-274) in ELISpot Assays

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Compound of Interest		
Compound Name:	Influenza virus NP (266-274)	
Cat. No.:	B12391109	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1] This makes it an invaluable tool for monitoring T-cell responses in various contexts, including vaccine development, cancer immunotherapy, and infectious disease research. The influenza virus nucleoprotein (NP) is a major target for cytotoxic T lymphocytes (CTLs), and the NP (266-274) peptide represents an HLA-A*03 restricted epitope from this protein.[2] This document provides a detailed protocol for utilizing the NP (266-274) peptide to stimulate and detect antigen-specific T-cell responses, primarily the secretion of Interferon-gamma (IFN-y), using the ELISpot assay.

Principle of the ELISpot Assay

The ELISpot assay is based on the principle of an ELISA, but instead of quantifying a soluble antigen, it detects the secretory product of individual cells. A plate with a polyvinylidene difluoride (PVDF) membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).[3] When peripheral blood mononuclear cells (PBMCs) are added to the wells and stimulated with the NP (266-274) peptide, activated T-cells will secrete IFN-γ. This cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody, also specific for the cytokine, is added. This is followed by the addition of an enzyme-conjugate (e.g., streptavidin-alkaline phosphatase) and a substrate that precipitates,



forming a visible spot at the location of each cytokine-secreting cell.[4] Each spot, therefore, represents a single reactive T-cell.

Experimental Protocol: IFN-y ELISpot Assay using NP (266-274) Peptide

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

- NP (266-274) peptide
- Human IFN-y ELISpot kit (containing capture antibody, biotinylated detection antibody, and streptavidin-enzyme conjugate)
- PVDF-bottom 96-well plates
- Cryopreserved or fresh Peripheral Blood Mononuclear Cells (PBMCs)
- T-cell medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine)
- Phytohemagglutinin (PHA) or a CEF peptide pool (as a positive control)[5][6][7]
- Cell culture medium with DMSO (as a negative control)[3]
- 35% Ethanol
- Sterile PBS
- PBS with 0.05% Tween 20 (Wash Buffer)
- AEC (3-amino-9-ethylcarbazole) substrate solution or similar
- Automated ELISpot reader or stereomicroscope

Day 1: Plate Coating



- Pre-wet the PVDF membrane of each well of the 96-well plate with 15 μ L of 35% ethanol for 1 minute.
- Wash the plate five times with 200 μL/well of sterile PBS.
- Dilute the anti-IFN-y capture antibody to the recommended concentration in sterile PBS.
- Add 100 μL of the diluted capture antibody to each well.
- Seal the plate and incubate overnight at 4°C.[3]

Day 2: Cell Stimulation

- Aspirate the capture antibody solution from the plate.
- Wash the plate three times with 200 μL/well of sterile PBS.
- Block the membrane by adding 200 μ L/well of T-cell medium and incubating for at least 2 hours at 37°C.[3]
- Thaw the cryopreserved PBMCs and allow them to rest overnight if necessary, or prepare fresh PBMCs.
- Resuspend the cells in T-cell medium and determine the cell viability and concentration.
 Adjust the cell concentration to 2-3 x 10⁶ cells/mL.
- Prepare the stimulants:
 - NP (266-274) peptide: Dilute to a working concentration (typically 1-10 μg/mL) in T-cell medium.
 - Positive Control (PHA): Dilute to a final concentration of 1-10 μg/mL.
 - Negative Control: T-cell medium with the same concentration of DMSO used to dissolve the peptide.
- Decant the blocking solution from the ELISpot plate.



- Add 100 μL of the prepared stimulants to the appropriate wells.
- Add 100 μL of the cell suspension (2-3 x 10⁵ cells) to each well.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Day 3: Spot Development

- Aspirate the cells from the wells.
- Wash the plate four times with 200 μL/well of Wash Buffer (PBS/0.05% Tween 20).
- Dilute the biotinylated anti-IFN-y detection antibody in PBS containing 0.5% BSA.
- Add 100 μL of the diluted detection antibody to each well.
- Incubate for 2 hours at room temperature.
- · Wash the plate four times with Wash Buffer.
- Dilute the streptavidin-enzyme conjugate in PBS.
- Add 100 μL of the diluted conjugate to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate four times with Wash Buffer, followed by two washes with PBS.
- Add 100 μL of the AEC substrate solution to each well and monitor for spot development (typically 5-30 minutes).
- Stop the reaction by washing the plate with distilled water.
- Allow the plate to dry completely in the dark.

Day 4: Analysis

Count the spots in each well using an automated ELISpot reader or a stereomicroscope.



• The results are typically expressed as Spot Forming Units (SFU) per million PBMCs.

Data Presentation

The quantitative data from an ELISpot experiment should be summarized in a table for clear comparison between different conditions.

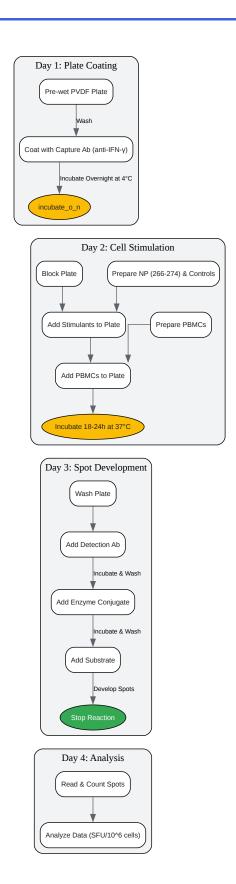
Stimulant	PBMC Donor	Cell Number/Well	SFU/10^6 PBMCs (Mean ± SD)
Negative Control (Medium + DMSO)	Donor 1	2.5 x 10^5	5 ± 2
NP (266-274) Peptide (5 μg/mL)	Donor 1	2.5 x 10^5	150 ± 15
Positive Control (PHA, 5 μg/mL)	Donor 1	2.5 x 10^5	850 ± 40
Negative Control (Medium + DMSO)	Donor 2	2.5 x 10^5	8 ± 3
NP (266-274) Peptide (5 μg/mL)	Donor 2	2.5 x 10^5	25 ± 5
Positive Control (PHA, 5 μg/mL)	Donor 2	2.5 x 10^5	920 ± 55

Note: The above data is for illustrative purposes only. Actual results will vary depending on the donor's immune status and experimental conditions.

Visualizations

Experimental Workflow



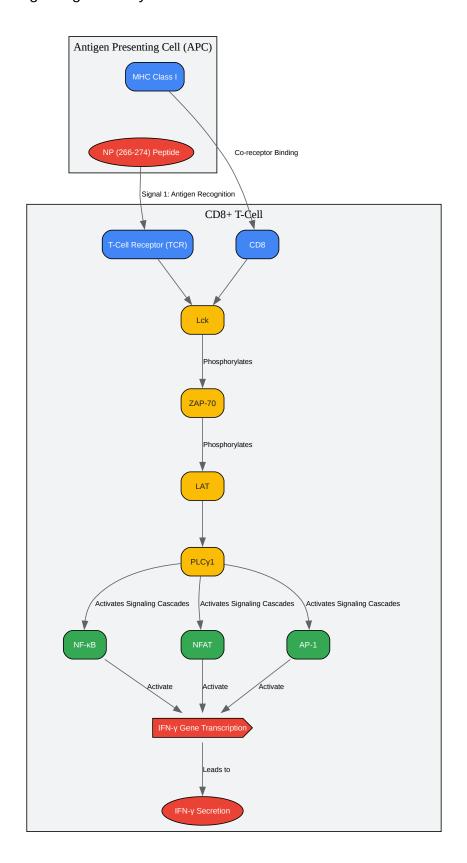


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Caption: ELISpot experimental workflow for NP (266-274) peptide stimulation.



T-Cell Activation Signaling Pathway



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Caption: Simplified signaling pathway of T-cell activation by NP (266-274) peptide.

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